N-((5-Bromofuran-2-yl)methyl)pyridin-2-amine
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Overview
Description
N-((5-Bromofuran-2-yl)methyl)pyridin-2-amine is an organic compound that features a pyridine ring and a brominated furan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Bromofuran-2-yl)methyl)pyridin-2-amine typically involves the reaction of 5-bromofurfural with 2-aminomethylpyridine. The reaction is carried out under mild conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-((5-Bromofuran-2-yl)methyl)pyridin-2-amine can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the brominated furan moiety to a furan ring without the bromine atom.
Substitution: The bromine atom in the furan ring can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO in acetonitrile at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Organolithium reagents in anhydrous ether.
Major Products Formed
Oxidation: Corresponding aldehydes or ketones.
Reduction: De-brominated furan derivatives.
Substitution: Various substituted furan derivatives depending on the reagent used.
Scientific Research Applications
N-((5-Bromofuran-2-yl)methyl)pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and receptor-ligand interactions.
Mechanism of Action
The mechanism of action of N-((5-Bromofuran-2-yl)methyl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated furan moiety can participate in halogen bonding, while the pyridine ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-((5-Chlorofuran-2-yl)methyl)pyridin-2-amine
- N-((5-Methylfuran-2-yl)methyl)pyridin-2-amine
- N-((5-Trifluoromethylfuran-2-yl)methyl)pyridin-2-amine
Uniqueness
N-((5-Bromofuran-2-yl)methyl)pyridin-2-amine is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This property can enhance the compound’s binding affinity and selectivity towards certain biological targets, making it a valuable scaffold in drug discovery and development.
Properties
Molecular Formula |
C10H9BrN2O |
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Molecular Weight |
253.09 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C10H9BrN2O/c11-9-5-4-8(14-9)7-13-10-3-1-2-6-12-10/h1-6H,7H2,(H,12,13) |
InChI Key |
CKCNRHWJXVEPLA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NCC2=CC=C(O2)Br |
Origin of Product |
United States |
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